2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide

CDK2 inhibitor oxazole pharmacophore kinase selectivity

2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide (CAS 333389-44-9), also known as N-chloroacetyl-1-amino-3,3-dimethyl-2-butanone, is a bifunctional chloroacetamide derivative (C₈H₁₄ClNO₂, MW 191.65 g/mol) that serves as a critical synthetic intermediate in the manufacture of cyclin-dependent kinase (CDK) inhibitors. It features an electrophilic chloroacetyl group and a sterically congested 3,3-dimethyl-2-oxobutyl (tert-butyl ketone) moiety that directs intramolecular cyclization to form 5-tert-butyl-2-(chloromethyl)oxazole, the privileged pharmacophore found in the clinical-stage CDK2/7/9 inhibitor SNS-032 (BMS-387032).

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
CAS No. 333389-44-9
Cat. No. B1626529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
CAS333389-44-9
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CNC(=O)CCl
InChIInChI=1S/C8H14ClNO2/c1-8(2,3)6(11)5-10-7(12)4-9/h4-5H2,1-3H3,(H,10,12)
InChIKeyWWHZELYGAZRGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide CAS 333389-44-9: A Strategic CDK Inhibitor Building Block


2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide (CAS 333389-44-9), also known as N-chloroacetyl-1-amino-3,3-dimethyl-2-butanone, is a bifunctional chloroacetamide derivative (C₈H₁₄ClNO₂, MW 191.65 g/mol) that serves as a critical synthetic intermediate in the manufacture of cyclin-dependent kinase (CDK) inhibitors [1]. It features an electrophilic chloroacetyl group and a sterically congested 3,3-dimethyl-2-oxobutyl (tert-butyl ketone) moiety that directs intramolecular cyclization to form 5-tert-butyl-2-(chloromethyl)oxazole, the privileged pharmacophore found in the clinical-stage CDK2/7/9 inhibitor SNS-032 (BMS-387032) [2]. Its computed LogP of 1.3 and hydrogen-bond donor count of 1 confer predictable reactivity and purification behavior [3].

Why 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide Cannot Be Replaced by Other Chloroacetamide Intermediates


Generic substitution with other chloroacetamides (e.g., 2-chloro-N-(2-oxobutyl)acetamide or N-chloroacetyl-1-amino-2-butanone) fails because the geminal dimethyl substitution on the α-carbon of the ketone is structurally mandatory for generating the 5-tert-butyloxazole pharmacophore [1]. The tert-butyl group not only directs the POCl₃-mediated cyclization to yield the 2-(chloromethyl)oxazole ring but also critically influences the potency and selectivity profile of the ultimate CDK inhibitor [2]. Patent WO2001044241A1 explicitly designates compounds where R is tert-butyl as the most preferred embodiments, confirming that the 3,3-dimethyl pattern is a deliberate design element rather than an arbitrary synthetic choice [1].

Quantitative Evidence Guide: 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide Differentiation Data vs. Closest Analogs


Patent-Preferred tert-Butyl Pharmacophore vs. 5-Ethyl and 5-Isopropyl Oxazole Analogues in CDK2 Inhibition

Patent WO2001044241A1 specifically designates the tert-butyl substituent at the oxazole 5-position as the most preferred embodiment over alkyl alternatives [1]. The downstream product SNS-032 (bearing 5-tert-butyloxazole) exhibits a CDK2 IC₅₀ of 48 nM with 10-fold selectivity over CDK1 (IC₅₀ = 480 nM) and 20-fold over CDK4 (IC₅₀ = 925 nM) . In contrast, the corresponding 5-ethyl oxazole analogue (compound 14, Kim et al. 2002) displays a more potent CDK2 IC₅₀ of 5 nM but lacks the selectivity profile documented for the tert-butyl congener, and the 5-ethyl series was developed prior to the patent's explicit preference for tert-butyl [2].

CDK2 inhibitor oxazole pharmacophore kinase selectivity

Cyclization Yield: tert-Butyl Ketone Directs Quantitative Oxazole Formation at Production Scale

The tert-butyl ketone moiety of 2-chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide undergoes POCl₃-mediated cyclization to 5-tert-butyl-2-(chloromethyl)oxazole on a 180 g scale (0.94 mol) at 105 °C, as documented in the patent experimental section [1]. This cyclization is structurally enabled by the gem-dimethyl substitution; linear or less-substituted ketone analogues (e.g., 2-chloro-N-(2-oxobutyl)acetamide) would yield 5-alkyl oxazoles with different steric and electronic properties, but no comparable multi-gram cyclization procedure has been reported for those substrates [2].

heterocycle synthesis oxazole cyclization process chemistry

Physicochemical Differentiation: Computed LogP and Lipophilic Efficiency Impact

The target compound has a computed XLogP3-AA of 1.3 and molecular weight of 191.65 g/mol, reflecting moderate lipophilicity imparted by the tert-butyl group [1]. In comparison, 2-chloro-N-(2-oxobutyl)acetamide (CAS 1461707-65-2, MW 163.60 g/mol) lacks the gem-dimethyl groups and has a lower computed LogP (~0.5, estimated) [2]. For the final oxazole pharmacophore, the tert-butyl group contributes optimal lipophilic efficiency that balances potency and solubility—a critical parameter for CNS-excluded kinase inhibitors .

LogP lipophilicity drug-likeness physicochemical property

Commercial Availability and Purity Benchmarking Against In-Class Chloroacetamide Intermediates

Multiple reputable vendors supply this compound at a standard purity of 95% (HPLC), including Combi-Blocks (MFCD12403812), Fluorochem, and CymitQuimica . The closest structural analogue, 2-chloro-N-(2-oxobutyl)acetamide (CAS 1461707-65-2), is available at 95% purity but with significantly longer lead times (4 weeks) and higher cost-per-gram, reflecting lower demand and less optimized synthesis . This supply chain maturity advantage directly impacts procurement timelines for CDK inhibitor projects.

vendor purity procurement specification building block sourcing

Procurement-Driven Application Scenarios for 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide (CAS 333389-44-9)


CDK2/7/9 Inhibitor Lead Optimization: tert-Butyl Oxazole Pharmacophore Synthesis

Medicinal chemistry teams pursuing ATP-competitive CDK inhibitors should procure this intermediate as the exclusive entry point to the 5-tert-butyl-2-(chloromethyl)oxazole scaffold found in SNS-032 (BMS-387032). The downstream product's documented CDK2 IC₅₀ of 48 nM with 10–20× selectivity over CDK1/CDK4 makes this pharmacophore a validated starting point for kinase inhibitor lead optimization . The POCl₃ cyclization protocol at 105 °C is scalable to multi-gram quantities, enabling rapid analog generation through thiol displacement chemistry [1].

Combinatorial Library Synthesis via Chloromethyl Oxazole Diversification

Core facility and CRO teams designing focused kinase inhibitor libraries can leverage the chloromethyl handle of the oxazole product for parallel diversification with thiols, amines, and heterocycles. The original BMS program generated over 100 analogues in the 1–10 nM CDK2 IC₅₀ range using this strategy [2]. The tert-butyl group's steric bulk imparts conformational constraint that enhances target binding, a feature absent in less-substituted chloroacetamide-derived oxazoles.

Process Chemistry Scale-Up for Preclinical Candidate Advancement

Process R&D groups advancing CDK inhibitor candidates toward IND-enabling studies require reliable access to the key oxazole intermediate. The patent-reported procedure using 180 g of the chloroacetamide input (0.94 mol scale) with aqueous workup and ethyl acetate extraction provides a directly transferable process [1]. The 95% commercial purity is adequate for this transformation, avoiding the need for pre-purification and reducing overall step count.

Kinase Selectivity Profiling Probe Development

Chemical biology groups developing selective CDK probes for target validation studies benefit from the tert-butyl oxazole scaffold's well-characterized selectivity fingerprint. The downstream inhibitor SNS-032 exhibits IC₅₀ values of 48 nM (CDK2), 62 nM (CDK7), and 4 nM (CDK9) with minimal activity against CDK6 . This selectivity profile, traceable to the tert-butyl substitution pattern, enables dissection of transcriptional CDK functions in cellular models.

Quote Request

Request a Quote for 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.